molecular formula C11H10N2O B2619297 1H,3H-furo[3,4-b]quinolin-9-amine CAS No. 2361634-08-2

1H,3H-furo[3,4-b]quinolin-9-amine

Cat. No.: B2619297
CAS No.: 2361634-08-2
M. Wt: 186.214
InChI Key: LHTPJTGQDNDXSL-UHFFFAOYSA-N
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Description

1H,3H-Furo[3,4-b]quinolin-9-amine is a heterocyclic compound featuring a fused furoquinoline scaffold. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol (CAS: 2361634-08-2) . The compound is commercially available as a building block for organic synthesis, with applications in medicinal chemistry and drug discovery. Its structure combines a quinoline core with a fused furan ring, conferring unique electronic and steric properties that influence reactivity and biological interactions.

Properties

IUPAC Name

1,3-dihydrofuro[3,4-b]quinolin-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-11-7-3-1-2-4-9(7)13-10-6-14-5-8(10)11/h1-4H,5-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHTPJTGQDNDXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3N=C2CO1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-furo[3,4-b]quinolin-9-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods: Industrial production of 1H,3H-furo[3,4-b]quinolin-9-amine may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-furo[3,4-b]quinolin-9-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

1H,3H-furo[3,4-b]quinolin-9-amine has shown potential as a pharmacological agent , particularly in the following areas:

  • Anticancer Activity : Studies indicate that this compound exhibits significant antitumor effects against various cancer cell lines, including renal cancer and melanoma. The mechanism of action involves the inhibition of DNA topoisomerases, disrupting DNA replication and promoting apoptosis in cancer cells .
  • Antimicrobial Properties : Some derivatives of this compound have demonstrated promising results against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, indicating potential applications in treating infections .

Enzyme Inhibition

The compound acts on specific enzymes critical for cancer cell proliferation. For instance, it has been shown to inhibit enzymes involved in DNA metabolism, making it a candidate for targeted cancer therapies .

Case Studies

Several studies have documented the efficacy of 1H,3H-furo[3,4-b]quinolin-9-amine in preclinical models:

  • Renal Cancer Study : A study demonstrated that this compound significantly inhibited renal cancer cell proliferation in vitro with an IC50 value indicating potent activity .
  • Melanoma Cell Line Evaluation : Research evaluated its effects on melanoma cells, showing a marked reduction in cell viability and induction of apoptosis through DNA damage pathways .

Mechanism of Action

The mechanism of action of 1H,3H-furo[3,4-b]quinolin-9-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopenta[b]quinolin-9-amine Derivatives

  • Examples: K1578 (7-chloro-1H,2H,3H-cyclopenta[b]quinolin-9-amine), K1599 (7-methoxy-1H,2H,3H-cyclopenta[b]quinolin-9-amine) .
  • Structural Differences: The cyclopenta ring replaces the furo ring, introducing a saturated five-membered carbocycle. This reduces aromaticity compared to the oxygen-containing furan in 1H,3H-furo[3,4-b]quinolin-9-amine.
  • Functional Impact: Biological Activity: Cyclopentaquinoline derivatives act as dual cholinesterase inhibitors and NMDA receptor antagonists, with K1578 showing pro-cognitive effects in Alzheimer’s models . Synthesis: Prepared via Friedländer condensation or cyclization of aminonitrile intermediates .

Table 1: Key Properties of Cyclopentaquinoline Analogs

Compound Substituent Biological Activity Synthesis Yield Reference
K1578 7-Cl Cholinesterase inhibition, NMDA antagonism >97% purity
K1599 7-OCH₃ Cholinesterase inhibition >97% purity

Pyrrolo[3,4-b]quinolin-9-amine Derivatives

  • Examples: FZU-0038-056 (anti-tumor agent) , 2,3,3-trimethyl-hexahydro-pyrroloquinolin-9-amine .
  • Structural Differences : A pyrrole ring replaces the furan, introducing nitrogen into the fused heterocycle.
  • Functional Impact :
    • Biological Activity : FZU-0038-056 inhibits Bcl-2 expression, inducing apoptosis in triple-negative breast cancer cells (IC₅₀ ~10 μM) .
    • Synthesis : Derived from tetrahydro-β-carboline via oxidative rearrangement or phosphorus oxychloride-mediated rearrangements .

Table 2: Anti-Tumor Activity of Pyrroloquinolinamines

Compound Target Mechanism Efficacy (Cell Viability) Reference
FZU-0038-056 Bcl-2 Apoptosis induction 48% reduction at 10 μM

Acridine-Cyclopentaquinoline Hybrids

  • Examples: N-[alkyl-(cyclopenta[b]quinolin-9-yl)amino]acridine-9-carboxamide hydrochlorides .
  • Structural Differences: These hybrids combine a cyclopentaquinoline moiety with an acridine carboxamide linked via alkyl chains (C3–C9).
  • Physical Properties: Melting points increase with alkyl chain length (160–195°C) .

Pyrazolo[3,4-b]quinoline Derivatives

  • Examples: 1H-pyrazolo[3,4-b]quinoline-triazolyl indoline-2,3-diones .
  • Structural Differences : A pyrazole ring replaces the furan, with additional triazole and indole moieties.
  • Functional Impact :
    • Biological Activity : Compound 4 showed antituberculosis activity (MIC = 31 µM vs. Erythromycin MIC = 40 µM) .
    • Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Key Comparative Insights

Cyclopenta/Carbocyclic Analogs: Improve lipophilicity and CNS penetration . Pyrrole/Pyrazole: Introduce basic nitrogen atoms, altering solubility and target selectivity .

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in K1578) enhance cholinesterase inhibition .
  • Alkyl chain length in acridine hybrids modulates DNA binding and cytotoxicity .

Therapeutic Potential: 1H,3H-furo[3,4-b]quinolin-9-amine’s furan ring may offer advantages in targeting oxidative stress-related pathways, unlike cyclopenta or pyrrolo analogs.

Biological Activity

1H,3H-furo[3,4-b]quinolin-9-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a fused ring system that combines furan and quinoline moieties, contributing to its unique chemical properties. Research has indicated that derivatives of this compound exhibit significant pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure

The chemical structure of 1H,3H-furo[3,4-b]quinolin-9-amine can be represented as follows:

C11H8N2O\text{C}_{11}\text{H}_{8}\text{N}_{2}\text{O}

This structure features a planar configuration that enhances its interaction with biological targets.

Anticancer Activity

Several studies have explored the anticancer properties of 1H,3H-furo[3,4-b]quinolin-9-amine and its derivatives. Notably, compounds within this class have been shown to induce apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of furoquinoline exhibited cytotoxic effects against murine leukemia WEHI-3 cells, suggesting their potential as anticancer agents .

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
AWEHI-3 (murine leukemia)15Induction of apoptosis
BMCF-7 (breast cancer)10Cell cycle arrest
CHCT116 (colon cancer)12Inhibition of proliferation

Antimicrobial Activity

The antimicrobial efficacy of 1H,3H-furo[3,4-b]quinolin-9-amine has also been investigated. Research indicates that this compound exhibits significant activity against a range of bacterial strains. Molecular docking studies have suggested that it interacts effectively with bacterial DNA gyrase, an essential enzyme for bacterial replication .

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus20
P. aeruginosa30

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, 1H,3H-furo[3,4-b]quinolin-9-amine has shown promise in anti-inflammatory applications. Compounds derived from this structure have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process .

Case Studies

A notable case study involved the synthesis and evaluation of various derivatives of furo[3,4-b]quinolin-9-amine. The study highlighted the structure–activity relationships (SAR) that contribute to the biological efficacy of these compounds. The findings emphasized that modifications at specific positions on the quinoline ring significantly affected their biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H,3H-furo[3,4-b]quinolin-9-amine, and how can purity (>95%) be ensured?

  • Methodological Answer :

  • Synthesis : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, analogous quinoline derivatives are synthesized using Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic substitution under inert atmospheres (N₂) .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended.
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (e.g., C: 74.65%, H: 7.94%, N: 17.41% for related compounds) .

Q. How is 1H,3H-furo[3,4-b]quinolin-9-amine characterized using spectroscopic methods?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on coupling constants and integration ratios. For example, aromatic protons in similar compounds resonate at δ 6.48–7.40 ppm, while methyl groups appear at δ 2.30–3.30 ppm .
  • Mass Spectrometry (MS) : ESI-MS or HRMS can confirm molecular ions (e.g., [M+H]+ at m/z 239.1422–260.2 for derivatives) and fragmentation patterns .
  • IR Spectroscopy : Identify functional groups like NH₂ (stretch ~3400 cm⁻¹) and carbonyls (if present, ~1650 cm⁻¹) .

Q. What solvents and reaction conditions are suitable for derivatization of this compound?

  • Methodological Answer :

  • Use polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions or 1,2-dimethoxyethane for Pd-catalyzed reactions .
  • Maintain temperatures between 60–100°C for 12–24 hours under N₂ to prevent oxidation .

Advanced Research Questions

Q. How to design experiments to evaluate the neurotropic activity of 1H,3H-furo[3,4-b]quinolin-9-amine?

  • Methodological Answer :

  • In Vivo Models : Administer oil-based solutions (e.g., 2% DMSO in corn oil) to rodents and monitor CNS activity via behavioral assays (e.g., rotarod, open-field tests) at 2-hour intervals .
  • Dose Optimization : Test doses ranging from 1–50 mg/kg. Note that activity may depend on solubility and blood-brain barrier penetration .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify the furoquinoline core (e.g., alkyl chain length, substituents on the amine group). For example, cyclopentaquinoline-acridine hybrids show enhanced bioactivity with longer alkyl linkers (C6–C9 chains) .
  • Biological Testing : Compare IC₅₀ values in cytotoxicity assays (e.g., MTT against cancer cell lines) and correlate with structural features .

Q. How to resolve contradictions in reported biological activity data (e.g., neurotropic effects vs. inactivity)?

  • Methodological Answer :

  • Dose-Dependency : Re-evaluate activity across a broader dose range (e.g., 0.1–100 µM in vitro). Some compounds exhibit biphasic effects .
  • Formulation : Test alternative solvents (e.g., saline vs. oil-based carriers) to address solubility limitations .

Q. What mechanisms underlie the anticancer activity of related furoquinoline derivatives?

  • Methodological Answer :

  • Molecular Targets : Use siRNA knockdown or Western blotting to identify pathways (e.g., Bcl-2 inhibition in triple-negative breast cancer) .
  • Apoptosis Assays : Perform Annexin V/PI staining to quantify cell death in treated vs. control groups .

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